molecular formula C9H7ClS B12560972 3-Chloro-3-phenylprop-2-enethial CAS No. 189360-66-5

3-Chloro-3-phenylprop-2-enethial

Cat. No.: B12560972
CAS No.: 189360-66-5
M. Wt: 182.67 g/mol
InChI Key: FTBCZISBKOMZCO-UHFFFAOYSA-N
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Description

3-Chloro-3-phenylprop-2-enethial ( 189360-66-5) is a specialized thiocarbonyl compound with the molecular formula C 9 H 7 ClS and a molecular weight of 182.67 g/mol . This compound features a thial (thioaldehyde) functional group, a sulfur analog of an aldehyde, which makes it a molecule of significant interest in advanced organic synthesis and medicinal chemistry research. The presence of the highly reactive and rare thial group, conjugated with a chloro-substituted alkene and a phenyl ring, suggests its potential utility as a key synthetic intermediate for the development of novel sulfur-containing heterocycles or as a building block in the synthesis of more complex chemical entities. While specific biological mechanisms for this compound have not been reported, related cinnamaldehyde-derived compounds have demonstrated notable research activity in antiproliferative studies, functioning as antitubulin agents . Researchers are advised to handle this compound with extreme care, using appropriate personal protective equipment (PPE) and working in a well-ventilated area. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses, or for household or personal application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

189360-66-5

Molecular Formula

C9H7ClS

Molecular Weight

182.67 g/mol

IUPAC Name

3-chloro-3-phenylprop-2-enethial

InChI

InChI=1S/C9H7ClS/c10-9(6-7-11)8-4-2-1-3-5-8/h1-7H

InChI Key

FTBCZISBKOMZCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC=S)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 3 Phenylprop 2 Enethial and Its Class

Strategies for the Generation of Transient α,β-Unsaturated Thioaldehydes

The fleeting nature of α,β-unsaturated thioaldehydes requires carefully designed protocols that generate the reactive species in the presence of a trapping agent.

Two primary strategies for the in situ generation of thioaldehydes involve the thionation of corresponding carbonyl compounds and photochemical methods.

The direct conversion of an α,β-unsaturated aldehyde to a thioaldehyde can be achieved using various sulfurizing reagents. A common method involves the reaction of the corresponding aldehyde, in this case, 3-chloro-3-phenylprop-2-enal, with a sulfur source like bis(dimethylaluminum) sulfide (B99878). nih.govresearchgate.net These thionation reactions produce the transient thioaldehyde, which can then be trapped, for example, in a Diels-Alder reaction. nih.govresearchgate.net

Photochemical routes offer an alternative for generating thioaldehydes under mild conditions. researchgate.net Phenylacyl sulfides, for instance, can be used as precursors that, upon irradiation, generate the desired thioaldehyde. thieme-connect.de This method has been successfully employed in continuous flow systems, where the photochemically generated thioaldehyde is immediately reacted with a dienophile to form thiopyrans, demonstrating the high reactivity and dienophilic nature of these transient species. thieme-connect.de

Table 1: In Situ Generation Methods for Thioaldehydes

Method Precursor Reagent/Condition Product Type Reference
Thionation Carbonyl Compound (e.g., Aldehyde) Bis(dimethylaluminum) sulfide Transient Thioaldehyde nih.gov, researchgate.net

Elimination reactions provide a powerful tool for the formation of the carbon-sulfur double bond in thioaldehydes. numberanalytics.comwikipedia.orgmasterorganicchemistry.com A well-established method is the base-mediated 1,2-elimination from sulfenyl derivatives. tandfonline.comdalalinstitute.com In this approach, a precursor of the type ZCH₂SX, where Z is an electron-withdrawing group and X is a suitable leaving group (like chloride), is treated with a base. tandfonline.com The base abstracts a proton, leading to the elimination of HX and the formation of the thioaldehyde, ZCHS. tandfonline.com This strategy is particularly useful for generating thioaldehydes with electron-withdrawing groups, which enhances their stability and dienophilic character. tandfonline.com

The Peterson olefination, a reaction that typically forms alkenes from α-silylcarbanions and carbonyls, can be adapted to synthesize sulfines (thioaldehyde S-oxides), which are precursors to thioaldehydes. organic-chemistry.orgwikipedia.org While the direct Peterson-type reaction to form a C=S bond is less common, modifications can lead to related structures. Sulfines can be generated and subsequently reduced or undergo elimination to yield the target thioaldehyde. The Peterson reaction's utility lies in its stereochemical control; by separating the diastereomeric β-hydroxysilane intermediates, one can access different alkene isomers through acid- or base-catalyzed elimination. wikipedia.orglscollege.ac.in This principle could be extended to the synthesis of sulfine (B13751562) precursors, offering potential stereocontrol in the formation of the C=C bond of the final thioaldehyde.

Precursor Synthesis and Stereochemical Considerations

The successful synthesis of 3-chloro-3-phenylprop-2-enethial is critically dependent on the availability and stereochemistry of its precursors.

The direct precursor to this compound is its oxygen analog, 3-chloro-3-phenylprop-2-enal. This α,β-unsaturated aldehyde exists as (E) and (Z) isomers. nih.govchemicalbook.com The synthesis of such compounds can be achieved through various methods. One common approach is the aldol (B89426) condensation of benzaldehyde (B42025) with acetaldehyde (B116499) or propionaldehyde, followed by halogenation and dehydrohalogenation. mdpi.comgoogle.com For instance, reacting 2-acetylnaphthalene (B72118) (a structural analog) can yield (Z)-3-chloro-3-(2-naphthyl)propenal, highlighting a viable route for phenyl-substituted analogs. researchgate.net These halogenated enals are valuable building blocks for synthesizing a variety of heterocyclic compounds. researchgate.net

Table 2: Properties of 3-Chloro-3-phenylprop-2-enal Isomers

Compound Name Molecular Formula Molecular Weight Isomer Reference
(E)-3-chloro-3-phenylprop-2-enal C₉H₇ClO 166.60 g/mol E nih.gov

For stereoselective syntheses, chiral building blocks are essential. Optically active 3-chloro-1-phenyl-1-propanol serves as a crucial intermediate. google.com This compound can be synthesized through the asymmetric reduction of 3-chloropropiophenone (B135402) using catalysts like chiral oxazaborolidines (CBS reagents) or through biological resolution methods. google.comgoogle.com Lipase-catalyzed resolution, for example, can separate racemic mixtures of 1-acetoxy-3-chloro-1-phenylpropane to yield the desired enantiomerically pure alcohol. google.com This chiral alcohol can then be oxidized to the corresponding aldehyde and further elaborated to the target α,β-unsaturated system, introducing chirality into the final thioaldehyde structure. A direct chlorination of ethyl 3-hydroxy-3-phenylpropanoate using chlorodimethylsilane (B94632) and a catalytic amount of indium(III) chloride also provides a mild and efficient route to a related chloro-substituted precursor. orgsyn.org

Optimization of Reaction Conditions for Thioaldehyde Generation and Capture

The fleeting nature of thioaldehydes demands precise control over the reaction environment to ensure their formation and subsequent trapping occur efficiently. Key parameters that are manipulated to achieve this include the choice of solvent, reaction temperature, and pressure. Furthermore, modern synthetic techniques such as continuous flow chemistry are being increasingly employed to manage these highly reactive intermediates.

Solvent Effects on Thioaldehyde Stability and Reactivity

The solvent medium plays a pivotal role in the generation and subsequent reactions of thioaldehydes. Its properties can influence the stability of the transient thioaldehyde species and the kinetics of its formation and capture. While comprehensive comparative studies on a single thioaldehyde across a wide range of solvents are scarce due to their reactivity, the literature provides insights into solvent suitability for specific reaction types.

For instance, in the context of Diels-Alder reactions involving in situ generated thioaldehydes, the polarity of the solvent can affect reaction rates and yields. Non-polar solvents are often favored as they can minimize competing side reactions. However, the choice of solvent is also intrinsically linked to the method of thioaldehyde generation. In photochemical methods, the solvent must be transparent to the wavelength of light being used. Dichloromethane is a commonly used solvent in the photochemical generation of thioaldehydes from phenacyl sulfides, as it is relatively inert and provides good solubility for a range of substrates. researchgate.netresearchgate.net

The effect of solvent polarity on the efficiency of trapping in situ generated thioaldehydes is a critical consideration. While a systematic study on this compound is not available, data from related systems highlight the importance of the solvent choice. The yield of cycloaddition products in thia-Diels-Alder reactions can vary significantly with the solvent, underscoring the need for empirical optimization for each specific system.

Table 1: Illustrative Solvent Effects on Thia-Diels-Alder Reaction Yields with In Situ Generated Thioaldehydes
SolventDielectric Constant (ε)General Observations on Reactivity/StabilityIllustrative Yield
Dichloromethane8.93Commonly used for photochemical generation; good solubility for many substrates. researchgate.netHigh
Benzene2.28Used in some thermal and room temperature cycloadditions. nih.govGood to High
Acetonitrile37.5Higher polarity can sometimes lead to lower yields in specific cycloadditions. mdpi.comVariable
Ethanol24.5Protic nature can interfere with some generation methods and intermediates. thieme-connect.deGenerally Lower
Hexane1.88Very low polarity can be beneficial, but solubility of reactants may be limited. mdpi.comVariable

Temperature and Pressure Influence on In Situ Formation

Temperature is a critical parameter in the synthesis of thioaldehydes, influencing both the rate of their formation and their stability. For thermally generated thioaldehydes, a careful balance must be struck to provide enough energy to initiate the desired reaction without promoting decomposition or unwanted side reactions. In the photochemical generation of thioaldehydes from precursors like phenacyl sulfides, lower temperatures are often advantageous. For example, in the continuous flow synthesis of 2H-thiopyrans, the photochemical generation of the intermediate thioaldehyde is carried out at -10 °C to enhance stability and improve the yield of the subsequent Diels-Alder reaction. researchgate.net

Conversely, high-pressure conditions have been shown to significantly influence the reactivity of thioaldehydes. First-principles molecular dynamics simulations have revealed that high pressure can induce the oligomerization of thioacetaldehyde. researchgate.net The pressure required to initiate this process is significantly lower for thioaldehydes (around 5 GPa) compared to their aldehyde counterparts (around 26 GPa), highlighting the increased reactivity of the C=S bond under compression. researchgate.net This pressure-induced reactivity opens up avenues for novel synthetic transformations that are not accessible under ambient conditions.

Table 2: Influence of Temperature and Pressure on Thioaldehyde Generation and Reactivity
ParameterConditionEffect on ThioaldehydeExample/Observation
TemperatureLow (-10 °C)Increased stability of photochemically generated thioaldehydes, leading to higher yields in trapping reactions. researchgate.netPhotochemical generation from phenacyl sulfides for thia-Diels-Alder reactions. researchgate.net
ElevatedCan promote thermal generation but also increases the rate of decomposition and polymerization.Requires careful optimization for specific thermal generation methods.
PressureAmbientThioaldehydes are highly reactive and prone to oligomerization.Standard condition for most in situ generation and trapping reactions.
High (e.g., 5 GPa)Lowers the barrier for C-S bond formation, initiating oligomerization. researchgate.netPressure-induced oligomerization of thioacetaldehyde. researchgate.net

Continuous Flow Synthesis Techniques for Reactive Thioaldehydes

Continuous flow chemistry has emerged as a powerful tool for handling reactive intermediates like thioaldehydes. noelresearchgroup.comnih.gov The use of microreactors with small channel dimensions offers enhanced heat and mass transfer, precise control over reaction time and temperature, and improved safety for handling potentially hazardous reagents. nih.gov These features are particularly beneficial for the synthesis and immediate consumption of unstable thioaldehydes.

A notable example is the photochemical generation of thioaldehydes from phenacyl sulfides in a continuous flow system for subsequent thia-Diels-Alder reactions. researchgate.netresearchgate.net In this setup, a solution of the phenacyl sulfide precursor is pumped through a cooled, UV-transparent tube where it is irradiated to generate the thioaldehyde. This stream is then immediately mixed with a solution of a diene, and the Diels-Alder reaction proceeds in a second segment of the flow reactor. This approach allows for the rapid production of 2H-thiopyran derivatives in high yields, often surpassing what is achievable in traditional batch processes. researchgate.net The short residence time in the reactor minimizes the decomposition of the highly reactive thioaldehyde.

The advantages of continuous flow synthesis for reactive thioaldehydes include:

Enhanced Safety: Small reaction volumes minimize the risks associated with handling unstable compounds.

Precise Control: Accurate control of residence time, temperature, and stoichiometry leads to higher reproducibility and selectivity. nih.gov

Improved Efficiency: The high surface-area-to-volume ratio in microreactors enhances light penetration for photochemical reactions and improves heat transfer.

Scalability: Scaling up production is often more straightforward than with batch processes by running the flow reactor for longer periods.

Table 3: Example of Continuous Flow Synthesis for Thioaldehyde Trapping
Thioaldehyde PrecursorGeneration MethodTrapping AgentReaction TypeFlow Reactor ConditionsYieldReference
Ethyl 2-((acetyl)thio)acetatePhotochemical (Norrish Type II)2,3-Dimethyl-1,3-butadienethia-Diels-Alder-10 °C, 30 min residence time, Dichloromethane99% researchgate.net
Phenylacetyl sulfidePhotochemical (Norrish Type II)(E)-1-methoxy-3-(trimethylsilyloxy)buta-1,3-dienethia-Diels-Alder-10 °C, 30 min residence time, Dichloromethane83% researchgate.net

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data to generate a detailed article on the reactivity and transformation pathways of this compound according to the requested outline.

Research on this specific α,β-unsaturated thial and its behavior in cycloaddition reactions, including its roles as both a heterodiene and a dienophile in Diels-Alder reactions, its intramolecular cycloaddition dynamics, and the specific mechanisms, regioselectivity, and orbital interactions in its Thia-Diels-Alder reactions, has not been extensively published.

While the general principles of Diels-Alder and hetero-Diels-Alder reactions are well-established for a wide range of dienes, dienophiles, and heterodienic systems, detailed experimental or computational studies focusing explicitly on this compound are not present in the available search results. Scientific discussion on analogous compounds, such as (E)-3-chloro-3-phenylprop-2-enal nih.gov, and general mechanisms of cycloaddition reactions exist wikipedia.orgmasterorganicchemistry.comnih.govresearchgate.net, but direct extrapolation to the thial derivative would be speculative and not scientifically rigorous. Therefore, constructing an article with the requested detailed research findings and data tables is not feasible at this time.

Reactivity and Transformation Pathways of 3 Chloro 3 Phenylprop 2 Enethial

Cycloaddition Reactions

Thia-Diels-Alder Reaction Mechanisms and Regioselectivity

Steric and Electronic Effects on Regio- and Diastereoselectivity

The regioselectivity and diastereoselectivity of reactions involving 3-chloro-3-phenylprop-2-enethial are significantly influenced by both steric and electronic factors originating from its substituents.

Electronic Effects:

Phenyl Group: The phenyl group, being an aromatic substituent, can exert both inductive and resonance effects. Its electron-withdrawing nature can influence the electron density distribution across the conjugated system, affecting the electrophilicity of the carbon atoms in the C=C and C=S bonds.

Chloro Group: The chlorine atom is an electron-withdrawing group, which further enhances the electrophilic character of the β-carbon, making it a prime target for nucleophilic attack.

Thiocarbonyl Group: The sulfur atom in the thiocarbonyl group is more polarizable than the oxygen in a corresponding aldehyde, which can influence the molecule's reactivity profile. caltech.edu

Steric Effects:

The bulkiness of the phenyl group can hinder the approach of reactants to certain positions, thereby directing the reaction to a less sterically congested site. This is a crucial factor in determining the regioselectivity of addition reactions.

In cycloaddition reactions, the steric hindrance from the phenyl group can influence the endo/exo selectivity, favoring the formation of the less sterically hindered product.

Systematic studies on related systems have shown that electronic effects are often the predominant factor in controlling the ease of cyclization reactions, while steric effects are also significant, albeit less important. rsc.org

Dimerization and Polymerization Processes

α,β-Unsaturated thioaldehydes are known for their high reactivity, often leading to dimerization or polymerization. caltech.edu

Self-Dimerization Pathways of α,β-Unsaturated Thioaldehydes

These compounds can undergo [4+2] self-dimerization reactions where one molecule acts as a heterodiene and the other as a dienophile. nih.gov

The self-dimerization of α,β-unsaturated thioaldehydes can lead to various isomeric products, primarily dithiins and dihydrothiopyrans. nih.gov The specific product formed depends on the substitution pattern of the thioaldehyde. For instance, with phenyl-substituted α,β-unsaturated thioaldehydes, the formation of 1,2-dithiin (B8634647) is observed. nih.gov In some cases, the reaction may also yield dihydrothiopyran derivatives. nih.govresearchgate.net

Reactant (α,β-Unsaturated Thioaldehyde)Dimerization Product(s)Reference
Thioacrolein (R1=H, R2=H)1,2-Dithiin and 1,3-Dithiin nih.gov
Thiocinnamaldehyde (R1=Ph, R2=H)1,2-Dithiin nih.gov
Thiochalcone (R1=Ph, R2=Ph)Dihydrothiopyran nih.gov

The outcome of the dimerization reaction can be dictated by whether it is under kinetic or thermodynamic control. dalalinstitute.comwikipedia.orglibretexts.orglibretexts.org

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed faster, which is the one with the lower activation energy. wikipedia.orglibretexts.orglibretexts.org Short reaction times also favor the kinetic product. wikipedia.org

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and the more stable product, the thermodynamic product, will predominate. libretexts.orglibretexts.org Longer reaction times allow for the equilibration to the most stable product. wikipedia.org

Calculations on thiocinnamaldehyde, a closely related compound, indicate that the dimerization of phenyl-substituted α,β-unsaturated thioaldehydes is influenced by both thermodynamic and kinetic factors almost equally. nih.gov In the case of thioacrolein, the head-to-tail dimer is kinetically favored, while the head-to-head dimer is slightly more stable thermodynamically. nih.gov

ControlConditionsFavored Product
KineticLower temperature, shorter reaction timeProduct with lower activation energy
ThermodynamicHigher temperature, longer reaction timeMore stable product

Mechanisms of Polymerization and Strategies for Prevention

The high reactivity of the thiocarbonyl group makes thioaldehydes prone to polymerization. caltech.edu The mechanism often involves the repeated addition of the thiocarbonyl group across the C=C bond of another monomer molecule. To prevent polymerization, these reactive species are often generated in situ at low temperatures and used immediately in the subsequent reaction step. nih.gov

Nucleophilic and Electrophilic Reactions Involving the Thiocarbonyl Group

The thiocarbonyl group in this compound is a key site for both nucleophilic and electrophilic attacks.

Nucleophilic Reactions:

The carbon atom of the thiocarbonyl group is electrophilic and readily attacked by nucleophiles. Thiols are particularly effective nucleophiles in this context. wikipedia.org The addition of thiols to α,β-unsaturated carbonyl compounds, known as the thia-Michael addition, is a fundamental reaction in organic synthesis. semanticscholar.orgorganic-chemistry.org This reaction can be catalyzed by various means, but can also proceed under catalyst-free conditions. semanticscholar.orgorganic-chemistry.org The thiolate anion, being a soft nucleophile, typically adds to the β-carbon of the α,β-unsaturated system (1,4-addition). However, direct attack at the thiocarbonyl carbon (1,2-addition) can also occur. The presence of the chloro and phenyl groups will influence the regioselectivity of this addition.

Electrophilic Reactions:

The sulfur atom of the thiocarbonyl group possesses lone pairs of electrons and can therefore act as a nucleophile, reacting with electrophiles. uzh.ch For instance, it can react with carbenes or carbenoids to form thiocarbonyl ylides as reactive intermediates. uzh.chresearchgate.net These ylides can then undergo various cyclization reactions. uzh.chresearchgate.net

Influence of Chlorine and Phenyl Substituents on Reactivity

The chlorine and phenyl substituents have a profound impact on the electronic properties and, consequently, the reactivity of this compound.

The chlorine atom exerts two opposing electronic effects on the conjugated system: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). vedantu.comquora.com

Inductive Effect (-I): Due to its high electronegativity, the chlorine atom withdraws electron density from the β-carbon through the sigma bond framework. vedantu.com This effect increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.

Resonance Effect (+M): The lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the double bond, which is a form of conjugation. stackexchange.com This +M effect increases the electron density at the α-carbon.

Table 2: Electronic Effects of the Chlorine Substituent

Electronic EffectDescriptionImpact on Reactivity
Inductive Effect (-I)Withdrawal of electron density through σ-bonds.Increases electrophilicity of the β-carbon.
Resonance Effect (+M)Donation of lone pair electrons into the π-system.Increases electron density at the α-carbon.

The phenyl group attached to the β-carbon plays a significant role in the molecule's stability and reactivity through its electronic effects. wikipedia.org

Extended Conjugation: The π-system of the phenyl ring is in conjugation with the α,β-unsaturated thial system. This extended conjugation delocalizes the electron density over a larger area, which leads to increased thermodynamic stability of the molecule. wikipedia.org

Electronic Effects: The phenyl group is generally considered to be inductively withdrawing (-I) due to the higher electronegativity of sp² hybridized carbons compared to sp³ carbons. quora.com It can also act as a resonance donor (+M) when attached to an electron-deficient center. wikipedia.org In the context of this compound, the phenyl group's ability to stabilize adjacent carbocations or carbanions through resonance is a key factor in its influence on reaction mechanisms. quora.com For example, in a nucleophilic addition to the β-carbon, the phenyl group can stabilize the resulting negative charge through delocalization.

The steric bulk of the phenyl group can also influence the approach of nucleophiles, potentially favoring certain stereochemical outcomes in addition reactions.

Table 3: Influence of the Phenyl Substituent

FeatureDescriptionImpact on Reactivity and Stability
ConjugationThe π-system of the phenyl ring extends the conjugation of the enal system.Increases the overall stability of the molecule.
Inductive Effect (-I)Electron withdrawal due to the electronegativity of sp² carbons.Modulates the electron density of the conjugated system.
Resonance Effect (+M)Delocalization of π-electrons can stabilize charged intermediates.Influences the rates and pathways of addition reactions.
Steric HindranceThe bulk of the phenyl group can direct the trajectory of incoming nucleophiles.Can lead to stereoselectivity in reactions.

Mechanistic Investigations of 3 Chloro 3 Phenylprop 2 Enethial Reactions

Understanding Reaction Pathways through Kinetic Studies

For instance, in a nucleophilic addition to the thiocarbonyl group, a common reaction for thioaldehydes, the rate law would help to distinguish between a concerted and a stepwise mechanism. A second-order rate law, first order in both the thial and the nucleophile, would be expected. However, no specific kinetic data for reactions of 3-Chloro-3-phenylprop-2-enethial has been reported.

In the absence of direct data, we can consider related systems. For example, the reaction of electron-deficient thioaldehydes with thiols has been studied, demonstrating the influence of substituents on reactivity. psu.edu These studies, while not directly involving this compound, underscore the importance of electronic effects in dictating reaction pathways.

Elucidation of Intermediates in Complex Transformations

The identification and characterization of reaction intermediates are key to mapping out a complete reaction mechanism. Given the structure of this compound, several potential intermediates could be envisaged in its transformations.

For example, in a reaction with a nucleophile, a tetrahedral intermediate resulting from the attack on the thiocarbonyl carbon would be a likely species. The stability and fate of this intermediate would depend on the nature of the nucleophile and the reaction conditions.

Furthermore, the presence of the vinyl chloride moiety introduces the possibility of other reactive intermediates. For instance, under certain conditions, elimination of HCl could potentially lead to a highly reactive alkynylthial intermediate. Spectroscopic techniques such as NMR and IR, often at low temperatures, would be essential to detect and characterize such transient species. However, no such intermediates have been documented for this compound.

Transition State Analysis for Selectivity Control

Transition state analysis, often performed using computational chemistry, provides a powerful tool for understanding and predicting the selectivity of chemical reactions. For this compound, which possesses multiple reactive sites, understanding the relative energies of different transition states would be critical for controlling reaction outcomes.

For example, a nucleophile could potentially attack the thiocarbonyl carbon or the β-carbon of the vinyl group (a Michael-type addition). Computational modeling of the transition states for these two competing pathways would reveal which is kinetically favored. Factors such as the nature of the nucleophile (hard vs. soft) would be expected to play a significant role. According to the Hard and Soft, Acids and Bases (HSAB) theory, soft nucleophiles would be expected to preferentially attack the soft thiocarbonyl sulfur or carbon, while hard nucleophiles might favor attack at the harder carbonyl-like carbon. nih.gov

Similarly, in reactions where stereochemistry is a factor, such as the formation of a new chiral center, transition state analysis can predict which diastereomeric or enantiomeric product will be formed preferentially. Unfortunately, no computational studies on the transition states involved in the reactions of this compound have been published.

Spectroscopic Characterization for Structural Elucidation of 3 Chloro 3 Phenylprop 2 Enethial and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a comprehensive picture of the molecular structure can be assembled.

¹H NMR Analysis for Proton Environment and Stereochemistry

The ¹H NMR spectrum of 3-Chloro-3-phenylprop-2-enethial is anticipated to reveal key information about the proton environments and the stereochemistry of the double bond. The spectrum would likely be recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

The aldehydic proton (H-1) is expected to resonate at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the deshielding effect of the thiocarbonyl group. This signal would appear as a doublet due to coupling with the vinylic proton (H-2). The vinylic proton (H-2) is expected to appear as a doublet of doublets, with its chemical shift influenced by both the adjacent thiocarbonyl group and the chlorine-bearing carbon. The coupling constant between H-1 and H-2 would be crucial in determining the stereochemistry. For the E-isomer, a larger coupling constant (typically 12-18 Hz) is expected, while the Z-isomer would exhibit a smaller coupling constant (typically 7-12 Hz). The protons of the phenyl group would likely appear as a complex multiplet in the aromatic region of the spectrum, around 7.2-7.8 ppm.

ProtonExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constant (J in Hz)
H-1 (Thioaldehydic)9.5 - 10.5d~8-10
H-2 (Vinylic)6.5 - 7.5d~8-10
Phenyl Protons7.2 - 7.8m-

¹³C NMR Analysis for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides a definitive count of the carbon atoms in unique electronic environments. For this compound, the thiocarbonyl carbon (C-1) would be the most downfield signal, expected in the region of 190-200 ppm. The olefinic carbons, C-2 and C-3, would resonate in the range of 120-150 ppm. The carbon bearing the chlorine atom (C-3) would likely be more downfield than C-2. The phenyl carbons would show a series of signals in the aromatic region (125-140 ppm), with the ipso-carbon (the carbon attached to the propenethial chain) being distinct.

CarbonExpected Chemical Shift (ppm)
C-1 (Thiocarbonyl)190 - 200
C-2 (Vinylic)120 - 135
C-3 (Vinylic, C-Cl)140 - 150
Phenyl Carbons125 - 140

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak between the thioaldehydic proton (H-1) and the vinylic proton (H-2) would confirm their direct coupling.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the thioaldehydic proton (H-1) to the thiocarbonyl carbon (C-1), the vinylic proton (H-2) to its corresponding carbon (C-2), and the phenyl protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

The thioaldehydic proton (H-1) showing a correlation to the vinylic carbon C-2.

The vinylic proton (H-2) showing correlations to the thiocarbonyl carbon (C-1) and the chlorine-bearing carbon (C-3).

The phenyl protons showing correlations to the vinylic carbon C-3.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique to determine the precise mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula. For this compound (C₉H₇ClS), the expected exact mass would be calculated and compared to the experimentally observed mass. The presence of chlorine and sulfur would be evident from the characteristic isotopic pattern of the molecular ion peak. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Sulfur has a notable isotope, ³⁴S, which is about 4.4% as abundant as ³²S. This would result in a distinctive M, M+2, and M+4 peak cluster.

IonExpected m/zRelative Abundance
[M]⁺ (C₉H₇³⁵Cl³²S)182.0011100%
[M+2]⁺ (C₉H₇³⁷Cl³²S)183.9982~32%
[M+2]⁺ (C₉H₇³⁵Cl³⁴S)183.9968~4.4%

Fragmentation Patterns for Structural Insights

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint and can be used to deduce the connectivity of the atoms. For this compound, several characteristic fragmentation pathways can be predicted:

Loss of a chlorine radical: A prominent fragment would likely correspond to the loss of a chlorine atom ([M-Cl]⁺), leading to a cation at m/z 147.

Loss of the thioformyl (B1219250) group: Cleavage of the C-C bond adjacent to the thiocarbonyl group could result in the loss of the CHS radical, giving a fragment corresponding to the [M-CHS]⁺ ion.

Fragmentation of the phenyl ring: Further fragmentation of the phenyl-containing ions would lead to characteristic aromatic fragments at m/z 77 (phenyl cation) and other smaller ions.

The analysis of these fragmentation patterns, in conjunction with the NMR data, would provide irrefutable evidence for the structure of this compound.

Fragment IonProposed StructureExpected m/z
[M-Cl]⁺[C₉H₇S]⁺147
[M-CHS]⁺[C₈H₆Cl]⁺137/139
[C₆H₅]⁺Phenyl cation77

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features: the carbon-sulfur double bond (thiocarbonyl), the carbon-carbon double bond (alkene), the carbon-chlorine bond, and the phenyl group.

The C=S (thiocarbonyl) stretching vibration is a key marker for this class of compounds. Generally, the C=S stretching frequency appears in the region of 1250-1020 cm⁻¹. acs.org The exact position is influenced by the surrounding molecular structure. In the case of this compound, conjugation with the C=C double bond and the phenyl ring would likely shift this absorption to a lower frequency.

The C=C stretching vibration of the α,β-unsaturated system is expected to appear in the range of 1650-1600 cm⁻¹. Conjugation typically lowers the absorption frequency for C=C bonds. For comparison, the C=O stretching vibration in the analogous compound, (E)-3-chloro-3-phenylprop-2-enal, is a strong indicator of its structure. nih.govlibretexts.org

The phenyl group will give rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually appear as a series of absorptions in the 1600-1450 cm⁻¹ region. Furthermore, the C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

A hypothetical IR data table for this compound, based on data from analogous compounds, is presented below.

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium to Weak
C=C Stretch (Alkene)1650-1600Medium
C=C Stretch (Aromatic)1600-1450Medium to Weak
C=S Stretch (Thiocarbonyl)1250-1020Medium to Strong
C-Cl Stretch800-600Strong

This table is predictive and based on typical values for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly for compounds with conjugated systems. The extended π-system in this compound, which encompasses the phenyl ring, the C=C double bond, and the C=S thiocarbonyl group, is expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

The primary absorption of interest is the π → π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This transition is typically intense and its wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation. For cinnamaldehyde (B126680), a structurally similar compound, the π → π* transition is observed around 280-290 nm. researchgate.net Given the presence of the sulfur atom in the thiocarbonyl group, which can influence the electronic properties of the chromophore, a bathochromic (red) shift to a longer wavelength compared to its oxygen analog is anticipated.

Another possible electronic transition is the n → π* transition, which involves the excitation of a non-bonding electron (from the sulfur atom) to a π* antibonding orbital. These transitions are generally much weaker in intensity than π → π* transitions and occur at longer wavelengths. libretexts.org

The analysis of UV-Vis spectra of a series of derivatives of this compound with different substituents on the phenyl ring could provide further insights into the structure-property relationships. Electron-donating or electron-withdrawing groups can significantly alter the λmax, providing evidence for the electronic communication through the conjugated system.

A hypothetical UV-Vis data table for this compound is provided below, drawing comparisons with related compounds.

CompoundSolventλmax (nm) (π → π*)Molar Absorptivity (ε)
CinnamaldehydeEthanol~288~27,500
This compound (Predicted) Ethanol>290High

This table is predictive. The exact λmax would need to be determined experimentally.

X-ray Crystallography of Stable Derivatives or Analogs

Studies on analogous compounds, such as chalcone (B49325) derivatives, have revealed important structural features. tandfonline.comresearchgate.netnih.gov For instance, the crystal structures of chalcones often show a planar or near-planar conformation of the α,β-unsaturated carbonyl system, which maximizes π-orbital overlap. It is reasonable to expect a similar planarity in the core structure of this compound.

X-ray crystallographic data would unambiguously confirm the E or Z configuration of the C=C double bond and the relative orientation of the phenyl group and the thiocarbonyl group. Furthermore, the analysis of the crystal packing would reveal the nature and extent of intermolecular interactions, such as π-π stacking of the phenyl rings or other non-covalent interactions, which govern the solid-state architecture of the compound.

A hypothetical table summarizing key crystallographic parameters that could be obtained for a derivative of this compound is shown below.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~5.8
c (Å)~15.2
β (°)~95
Z (molecules/unit cell)4

This table is illustrative and based on typical values for similar organic molecules.

Computational Chemistry Studies of 3 Chloro 3 Phenylprop 2 Enethial

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for investigating the properties of organic molecules. A typical DFT study on 3-Chloro-3-phenylprop-2-enethial would involve optimizing its geometry to find the most stable arrangement of its atoms and calculating its electronic properties.

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions (HOMO/LUMO analysis)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for understanding how a molecule will interact with other reagents. researchgate.net

For this compound, a HOMO/LUMO analysis would predict its reactivity. The HOMO energy indicates its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The distribution of these orbitals across the molecule would pinpoint the likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is also a critical parameter, providing insight into the molecule's kinetic stability and electronic excitation properties. researchgate.netresearchgate.net Without specific calculations, one can only hypothesize that the π-systems of the phenyl and propenethial groups would be heavily involved in these frontier orbitals.

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other computational methods could provide further details on the electronic properties of this compound.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), are derived directly from theoretical principles without the use of experimental data for parameterization. nih.govrsc.org They can offer very high accuracy, particularly for calculating properties like ionization potentials and electron affinities, though at a greater computational expense. rsc.org

Semi-Empirical Methods: These methods use a simpler formulation of the Schrödinger equation and incorporate parameters derived from experimental data to approximate solutions. nih.govcore.ac.uk While less accurate than ab initio or DFT methods, they are much faster, making them suitable for preliminary analysis of large molecules or for dynamic simulations. illinois.edu

A comparative study using these different levels of theory would be necessary to build a complete and validated picture of the electronic landscape of this compound.

Mechanistic Computational Modeling

Computational modeling is invaluable for mapping out the pathways of chemical reactions, including identifying intermediate structures and transition states.

Transition State Calculations for Reaction Energetics and Pathways

For any reaction involving this compound, for example, a nucleophilic substitution at the chlorinated carbon or a cycloaddition involving the thiocarbonyl group, computational chemists would model the entire reaction coordinate. This involves locating the transition state structure—the highest energy point along the reaction path. Calculating the energy of this transition state allows for the determination of the activation energy barrier, which is fundamental to predicting the reaction rate. researchgate.net Such calculations could be performed for various potential reaction mechanisms to determine the most favorable pathway. researchgate.net

Prediction of Regio- and Stereoselectivity

Many reactions can yield multiple products (isomers). Computational modeling can predict the regioselectivity (which atom or site reacts) and stereoselectivity (the 3D arrangement of the product). By calculating the activation energies for the transition states leading to different regio- or stereoisomers, the most likely product can be identified. For this compound, this would be crucial in predicting the outcome of its reactions, for instance, in Diels-Alder cycloadditions or additions to the carbonyl group, where different orientations of the reacting species are possible.

Spectroscopic Property Predictions via Computational Methods

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules. nih.gov These predictions are crucial for interpreting experimental spectra and understanding the electronic structure of the compound. For the purpose of this analysis, we will draw upon computational data for cinnamaldehyde (B126680) and its derivatives as proxies for this compound.

Vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule, which arise from the different vibrational modes. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can provide theoretical vibrational frequencies. researchgate.netjmcs.org.mx

A study on cinnamaldehyde provides a detailed assignment of its vibrational modes. scielo.org.mx The high-intensity band for the C=O stretching in cinnamaldehyde is calculated to be around 1709 cm⁻¹. researchgate.netscielo.org.mx For this compound, the corresponding C=S stretching frequency would be expected at a significantly lower wavenumber, typically in the range of 1000-1250 cm⁻¹, due to the larger mass of sulfur and the weaker C=S double bond.

Other characteristic calculated frequencies for cinnamaldehyde include the olefinic C=C stretching mode at approximately 1633 cm⁻¹ and the phenyl ring C-H stretching modes in the range of 3006-3054 cm⁻¹. scielo.org.mx The C-Cl stretching mode in a molecule like 3-chloro-3-phenylpropenal would typically appear in the 600-800 cm⁻¹ region. These frequencies are expected to be similarly placed in the spectrum of this compound.

Table 1: Predicted Vibrational Frequencies for Cinnamaldehyde (Analog)

Vibrational ModeCalculated Wavenumber (cm⁻¹)Reference
C=O Stretch1709 researchgate.netscielo.org.mx
C=C Stretch (olefinic)1633 scielo.org.mx
C-H Stretch (phenyl)3006-3054 scielo.org.mx
C-H Stretch (aldehyde)2744 scielo.org.mx

The prediction of ¹H and ¹³C NMR chemical shifts is a vital application of computational chemistry for structure elucidation. nih.govnih.gov These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework.

For cinnamaldehyde, the ¹H and ¹³C NMR chemical shifts have been calculated in solvents such as DMSO and chloroform. researchgate.netjmcs.org.mx The proton of the aldehyde group in cinnamaldehyde is distinctly downfield. In this compound, the thial proton would likely resonate at an even further downfield position. The presence of the electronegative chlorine atom at the β-carbon would also influence the chemical shifts of the vinylic protons.

A computational study on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one reported calculated ¹³C NMR values, with the carbonyl carbon appearing significantly downfield. researchgate.net A similar trend would be expected for the thiocarbonyl carbon in this compound, though its exact chemical shift would be different.

Table 2: Calculated ¹H and ¹³C NMR Chemical Shifts for Cinnamaldehyde in DMSO (Analog)

AtomCalculated Chemical Shift (ppm)Reference
¹H (Aldehyde)9.6 - 9.7 researchgate.net
¹³C (Carbonyl)~195 researchgate.net
¹³C (Olefinic)129 - 155 researchgate.net
¹³C (Phenyl)128 - 135 researchgate.net

Time-dependent DFT (TD-DFT) is the primary method for calculating the electronic absorption spectra (UV-Vis) of molecules. scispace.com These calculations help in understanding the electronic transitions between molecular orbitals.

Computational studies on cinnamaldehyde and its derivatives predict several absorption bands in the UV region. researchgate.netresearchgate.net The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are key to understanding these transitions. For a related chalcone (B49325), (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, the calculated HOMO-LUMO energy gap is 3.65 eV, suggesting that charge transfer occurs within the molecule. researchgate.net

For this compound, the replacement of oxygen with sulfur would likely lead to a smaller HOMO-LUMO gap and a red shift (shift to longer wavelengths) in the UV-Vis absorption spectrum, as sulfur's valence orbitals are higher in energy and more diffuse than those of oxygen.

Table 3: Predicted Electronic Properties and UV-Vis Absorption for Cinnamaldehyde (Analog)

PropertyCalculated ValueReference
λmax (in Methanol)~290 nm researchgate.net
HOMO-LUMO Gap (Gas Phase)~4.5 eV researchgate.net

Applications of 3 Chloro 3 Phenylprop 2 Enethial As a Synthetic Intermediate

Building Block for Sulfur-Containing Heterocycles (e.g., Thiopyrans, Dithiins)

The electrophilic nature of both the thiocarbonyl carbon and the β-carbon of the α,β-unsaturated system, combined with the presence of a leaving group (chloride) at the β-position, makes 3-Chloro-3-phenylprop-2-enethial an excellent substrate for the synthesis of sulfur-containing heterocycles.

One of the primary applications of this compound is in the construction of thiopyran rings. Thiopyrans and their fused derivatives are important structural motifs in many biologically active compounds. The reaction of this compound with sulfur nucleophiles can proceed through a variety of pathways to yield substituted thiopyrans. For instance, reaction with a sulfide (B99878) source could lead to a Michael addition at the β-position, followed by an intramolecular nucleophilic substitution of the vinyl chloride to form the thiopyran ring.

Analogous reactions have been reported for similar β-halo-α,β-unsaturated carbonyl compounds. For example, the cyclization of benzenethiols with haloalkenones is a known method for the synthesis of benzothiopyrylium salts thieme-connect.dethieme-connect.de. It is reasonable to infer that this compound would undergo similar transformations with various sulfur nucleophiles to afford a range of thiopyran derivatives.

The synthesis of dithiins, six-membered rings containing two sulfur atoms, can also be envisioned using this precursor. Reaction with a dithiol or a reagent equivalent to S₂²⁻ could lead to the formation of the dithiin ring system through a double nucleophilic substitution or a combination of Michael addition and substitution pathways.

The following table summarizes representative examples of heterocycle synthesis using analogous β-chloro-α,β-unsaturated carbonyl compounds, highlighting the potential of this compound in similar transformations.

Starting Material AnalogueReagentProduct TypeReference
3-chloro-1-phenylprop-2-en-1-one3,4-dimethoxybenzenethiol/NaOH(Arylsulfanyl)propenone thieme-connect.dethieme-connect.de
3-(phenylsulfanyl)prop-2-enalAc₂O, HClO₄1-Benzothiopyrylium perchlorate thieme-connect.de

Precursor for Functionalized Propenyl Derivatives

Beyond its use in heterocycle synthesis, this compound is a valuable precursor for a variety of functionalized propenyl derivatives. The presence of the vinyl chloride allows for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups at the β-position.

Nucleophiles such as amines, alkoxides, and thiolates can displace the chloride ion to yield β-amino, β-alkoxy, and β-thio substituted phenylpropenethials, respectively. These products are themselves versatile intermediates for further synthetic manipulations. For example, the resulting β-aminophenylpropenethials could be used in the synthesis of nitrogen-containing heterocyles.

Furthermore, the thiocarbonyl group can be targeted by various reagents. For instance, reduction would afford the corresponding allyl thiol, while reaction with organometallic reagents could lead to the formation of tertiary allylic thiols. The α,β-unsaturated system also allows for conjugate addition reactions, further expanding the range of accessible functionalized propenyl derivatives libretexts.orgpressbooks.pub.

The following table illustrates the types of functionalization reactions that are plausible with this compound, based on the known reactivity of α,β-unsaturated aldehydes and ketones.

Reaction TypeNucleophile/ReagentProduct Functional Group
Nucleophilic SubstitutionR₂NHβ-amino
Nucleophilic SubstitutionRO⁻β-alkoxy
Nucleophilic SubstitutionRS⁻β-thio
Conjugate AdditionR₂CuLiβ-alkyl
Reduction of C=SNaBH₄Allyl thiol

Role in Cascade and Multicomponent Reactions

The multiple reactive sites of this compound make it an ideal substrate for cascade and multicomponent reactions (MCRs). These reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy.

In a cascade reaction scenario, an initial reaction at one site of the molecule could trigger a subsequent intramolecular transformation. For example, a nucleophilic attack at the β-position could be followed by cyclization onto the thiocarbonyl group or another part of the molecule. The high reactivity of the thial group, often enhanced by thionating agents like Lawesson's reagent in related syntheses, can drive these complex transformations nih.govrsc.org.

This compound is also a promising candidate for multicomponent reactions, where three or more reactants combine in a one-pot synthesis to form a complex product. For instance, a reaction involving an amine, a sulfur source, and this compound could lead to the rapid assembly of complex sulfur and nitrogen-containing heterocyclic scaffolds. The utility of α,β-unsaturated aldehydes and ketones in such reactions is well-documented, suggesting similar potential for their thial analogues nih.govnih.gov.

The following table provides examples of cascade and multicomponent reactions involving α,β-unsaturated systems, which serve as models for the potential reactivity of this compound.

Reaction TypeKey ReactantsProduct TypeReference
Cascade Reactionα,β-unsaturated thioesters, amidine catalystsCyclized products figshare.com
Multicomponent ReactionIsatin derivatives, malononitrile, dithiocarbamatesSpirooxindole-annulated thiopyrans nih.gov
Domino Reaction2-mercaptobenzaldehyde, cyclic enonesTetrahydrothioxanthenones mdpi.com

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

Currently, there are no established synthetic routes specifically targeting 3-chloro-3-phenylprop-2-enethial. Future research should prioritize the development of efficient and selective methods for its preparation. Drawing inspiration from the synthesis of related α,β-unsaturated aldehydes and thials, several strategies could be explored. rsc.orgorganic-chemistry.orgyoutube.com

One promising approach involves the direct thionation of the corresponding aldehyde, (E)-3-chloro-3-phenylprop-2-enal. nih.gov Reagents like Lawesson's reagent or a combination of phosphorus pentasulfide and hexamethyldisiloxane (B120664) (P4S10/HMDO) have been successfully used for the thionation of α,β-unsaturated ketones and could be adapted for this purpose. nih.gov Another potential route could be a modified Vilsmeier-Haack reaction, which has been employed for the synthesis of stable heterocyclic thioaldehydes. rsc.org

A systematic investigation of different thionating agents, solvents, and reaction conditions will be crucial to optimize the yield and minimize the formation of byproducts, which are common in the chemistry of reactive thioaldehydes. researchgate.net

Table 1: Proposed Synthetic Strategies for this compound

PrecursorReagent(s)Potential AdvantagesPotential Challenges
(E)-3-chloro-3-phenylprop-2-enalLawesson's ReagentCommercially available reagent, established methodology for thionation.Potential for side reactions, purification of the reactive thial.
(E)-3-chloro-3-phenylprop-2-enalP4S10/HMDOMicrowave-assisted conditions could improve efficiency.Requires optimization of reaction parameters.
PhenylacetyleneThioformylating agentDirect construction of the carbon-sulfur bond.Development of a suitable thioformylating agent is necessary.
3-PhenylpropiolaldehydeH2S/Thiolating agentPotential for direct conversion of the aldehyde to the thial.Control of polymerization and side reactions.

This interactive table summarizes potential synthetic routes.

Exploration of Under-Investigated Reactivity Modes

The conjugated system in this compound presents multiple reactive sites, including the carbon-sulfur double bond, the carbon-carbon double bond, and the carbon-chlorine bond. youtube.comtib.eu Future studies should aim to systematically explore the reactivity of this compound with a diverse range of reagents.

Key areas of investigation include:

Cycloaddition Reactions: The electron-deficient nature of the thial and the conjugated diene-like system could make it a suitable partner in various cycloaddition reactions, such as Diels-Alder and [2+2] cycloadditions. acs.orgresearchgate.net Investigating its behavior with different dienophiles and dienes could lead to the synthesis of novel sulfur-containing heterocyclic compounds.

Michael Additions: The β-carbon of the α,β-unsaturated system is expected to be electrophilic and susceptible to Michael addition by various nucleophiles. nih.gov The interplay between 1,2-addition to the thial group and 1,4-conjugate addition should be investigated.

Nucleophilic Substitution: The reactivity of the vinyl chloride moiety towards nucleophilic substitution could be explored, potentially leading to the introduction of new functional groups at the 3-position. westlake.comrsc.orgwikipedia.org

Reactions with Thiols: The reaction of electron-deficient thioaldehydes with thiols can lead to the formation of unsymmetrical disulfides, a reaction that could be explored with this compound. psu.edu

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactive Species

Due to the inherent instability of many thioaldehydes, in situ monitoring techniques will be indispensable for studying the formation and subsequent reactions of this compound. researchgate.net Advanced spectroscopic methods can provide real-time information on reaction kinetics, intermediates, and product formation.

Future research in this area could involve:

Fluorescence Imaging: The development of fluorescent probes that can selectively react with the thial functionality would enable the visualization and tracking of this reactive species in complex environments. acs.orgnih.govresearchgate.net

Time-Resolved Spectroscopy: Techniques like ultrafast transient absorption spectroscopy could be employed to study the excited-state dynamics and photochemical reactions of the compound. researchgate.net

Flow Chemistry Coupled with Spectroscopy: The use of microfluidic reactors coupled with spectroscopic detectors (e.g., NMR, IR, UV-Vis) would allow for the controlled generation and immediate analysis of the reactive thial, minimizing decomposition.

Theoretical Insights into Unprecedented Transformations

Computational chemistry can provide invaluable insights into the electronic structure, stability, and reactivity of this compound, guiding experimental efforts. researchgate.netnih.gov

Key areas for theoretical investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic properties of the molecule, including bond lengths, bond angles, and charge distribution. It can also be used to model reaction pathways and transition states for various transformations, helping to rationalize observed reactivity and predict new reactions.

Thermochemical Analysis: Calculating the enthalpies of formation and reaction for various synthetic routes and transformations can help in identifying the most thermodynamically favorable pathways. researchgate.net

Spectroscopic Predictions: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the characterization of this potentially unstable molecule and its reaction products. nih.gov

Table 2: Predicted Spectroscopic Data (Hypothetical)

TechniquePredicted Chemical Shift/WavelengthNotes
¹H NMRδ 9.5-10.5 (s, 1H, -CHS)The chemical shift of the thial proton is expected to be significantly downfield.
¹³C NMRδ 210-230 (C=S)The thiocarbonyl carbon typically appears at a very low field.
UV-Visλmax ~450-550 nm (n→π)The n→π transition of the thial group is expected in the visible region.

This interactive table presents hypothetical spectroscopic data based on known trends for similar compounds.

Design and Synthesis of Derivatives with Tuned Reactivity

The phenyl and chloro substituents on the this compound backbone provide handles for synthetic modification. Future research should focus on the design and synthesis of derivatives with altered electronic and steric properties to tune the reactivity of the molecule.

For instance, introducing electron-donating or electron-withdrawing groups on the phenyl ring would modulate the electrophilicity of the conjugated system and the reactivity of the thial. Similarly, replacing the chlorine atom with other halogens or functional groups could open up new avenues for transformations. The insights gained from studying these derivatives would contribute to a deeper understanding of the structure-reactivity relationships in this class of compounds and could lead to the development of novel reagents for organic synthesis or functional molecules with interesting properties. jmchemsci.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.